Collagen proline hydroxylase inhibitor
Overview
Description
Collagen proline hydroxylase inhibitors are a class of compounds that inhibit the activity of collagen proline hydroxylase, an enzyme crucial for the hydroxylation of proline residues in collagen. This hydroxylation is essential for the stability and function of the collagen triple helix, which is a major component of the extracellular matrix. These inhibitors have significant implications in various fields, including cancer research, fibrosis treatment, and tissue engineering .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of collagen proline hydroxylase inhibitors typically involves the use of organic synthesis techniques. One common method includes the use of α-ketoglutarate-dependent dioxygenase inhibitors, which can be synthesized through multi-step organic reactions involving the formation of heterocyclic cores and subsequent functional group modifications .
Industrial Production Methods: Industrial production of these inhibitors often involves large-scale organic synthesis processes, including the use of high-throughput screening to identify potent inhibitors. The production process may also involve the use of bioreactors for the fermentation of genetically engineered microorganisms that express the desired enzyme inhibitors .
Chemical Reactions Analysis
Types of Reactions: Collagen proline hydroxylase inhibitors undergo various chemical reactions, including:
Reduction: Involving the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involving the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation Reactions: Often use reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction Reactions: Commonly use reagents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Typically involve the use of halogenating agents or nucleophiles under controlled temperature and pH conditions
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of the original inhibitor molecule, which can have enhanced or modified biological activity .
Scientific Research Applications
Collagen proline hydroxylase inhibitors have a wide range of scientific research applications:
Cancer Research: These inhibitors are used to study the role of collagen hydroxylation in tumor progression and metastasis. .
Fibrosis Treatment: Inhibitors of collagen proline hydroxylase are being investigated for their potential to treat fibrotic diseases by reducing collagen deposition and tissue stiffening
Tissue Engineering: These compounds are used to modulate collagen synthesis and degradation, which is crucial for the development of tissue scaffolds and regenerative medicine
Drug Development: They serve as lead compounds in the development of new therapeutic agents targeting collagen-related pathologies
Mechanism of Action
The mechanism of action of collagen proline hydroxylase inhibitors involves the inhibition of the enzyme collagen proline hydroxylase, which catalyzes the hydroxylation of proline residues in collagen. This inhibition disrupts the formation of stable collagen triple helices, leading to reduced collagen synthesis and deposition. The molecular targets include the active site of the enzyme, where the inhibitors bind and prevent the hydroxylation reaction .
Comparison with Similar Compounds
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: These inhibitors also target prolyl hydroxylases but are primarily involved in the regulation of hypoxia-inducible factors and have applications in treating anemia and ischemic diseases
Proline Dehydrogenase Inhibitors:
Uniqueness: Collagen proline hydroxylase inhibitors are unique in their specific targeting of collagen synthesis pathways, making them particularly valuable in research and treatment of collagen-related diseases. Their ability to modulate the extracellular matrix and influence tissue remodeling sets them apart from other prolyl hydroxylase inhibitors .
Properties
IUPAC Name |
N-ethyl-8-nitro-7-oxo-N-propyl-10H-1,10-phenanthroline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-3-7-21(4-2)18(24)12-8-11-5-6-13-16(15(11)19-9-12)20-10-14(17(13)23)22(25)26/h5-6,8-10H,3-4,7H2,1-2H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUARBCHSPWMKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C(=O)C1=CN=C2C(=C1)C=CC3=C2NC=C(C3=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432988 | |
Record name | Collagen proline hydroxylase inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223666-07-7 | |
Record name | Collagen proline hydroxylase inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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